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molecular formula C13H7Cl2NO B064487 2-(2,4-Dichlorophenoxy)benzonitrile CAS No. 175136-80-8

2-(2,4-Dichlorophenoxy)benzonitrile

Cat. No. B064487
M. Wt: 264.1 g/mol
InChI Key: UTLUAJUFCRYPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610721B2

Procedure details

At 0° C., a 1.2 M solution of diisobutylaluminum hydride in toluene (12.3 ml, 14.8 mmol) was added dropwise to a solution of 2-(2,4-dichlorophenoxy)benzonitrile (3.0 g, 11.3 mmol) in THF (30 ml). The reaction mixture was warmed to room temperature and stirred for 16 hours. It was cooled to 0° C. Water (10 ml) was added dropwise. It was warmed to room temperature. The solid was removed by filtration through a plug of celite. The solvent was removed from the filtrate in vacuo. The crude product was purified by flash chromatography on silica (130 g), using ethyl acetate/heptane 1:3 as eluent, to give 800 mg of 2-(2,4-dichlorophenoxy)benzaldehyde.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.[Cl:18][C:19]1[CH:33]=[C:32]([Cl:34])[CH:31]=[CH:30][C:20]=1[O:21][C:22]1[CH:29]=[CH:28][CH:27]=[CH:26][C:23]=1[C:24]#N.[OH2:35]>C1COCC1>[Cl:18][C:19]1[CH:33]=[C:32]([Cl:34])[CH:31]=[CH:30][C:20]=1[O:21][C:22]1[CH:29]=[CH:28][CH:27]=[CH:26][C:23]=1[CH:24]=[O:35] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
12.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(OC2=C(C#N)C=CC=C2)C=CC(=C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
It was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration through a plug of celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica (130 g)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(OC2=C(C=O)C=CC=C2)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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